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molecular formula C12H9BrO2 B8761243 5-Bromo-6-methoxy-2-naphthaldehyde

5-Bromo-6-methoxy-2-naphthaldehyde

Cat. No. B8761243
M. Wt: 265.10 g/mol
InChI Key: KMONZJVNZALTET-UHFFFAOYSA-N
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Patent
US05482968

Procedure details

Step c) A mixture of 5-bromo-6-hydroxy-2-naphthaldehyde (34.0 g, 135.5 mmol), potassium carbonate (18.7 g, 135.5 mmol), dimethyl sulfate (12.8 mL, 135.5 mmol) and acetone (500 mL), was refluxed for 3 hours. The volatiles were removed in vacuo, and the residue was suspended in water. The precipitated solid was filtered and dried, to yield a yellow solid (34.5 g, 96% yield, m.p. 133°-135° C.).
Name
5-bromo-6-hydroxy-2-naphthaldehyde
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH:13]=[O:14])=[CH:7]2.[C:15](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[C:11]([O:12][CH3:15])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH:13]=[O:14])=[CH:7]2 |f:1.2.3|

Inputs

Step One
Name
5-bromo-6-hydroxy-2-naphthaldehyde
Quantity
34 g
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1O)C=O
Name
Quantity
18.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12.8 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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